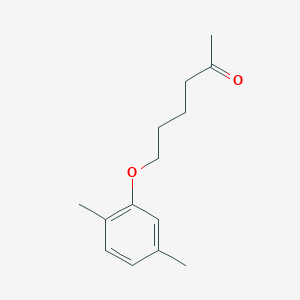

6-(2,5-Dimethylphenoxy)hexan-2-one

Description

6-(2,5-Dimethylphenoxy)hexan-2-one is a ketone-containing aromatic ether characterized by a hexan-2-one backbone substituted with a 2,5-dimethylphenoxy group. Key features include:

- Molecular framework: A six-carbon chain with a ketone group at position 2 and a 2,5-dimethylphenoxy substituent at position 6.

- Functional groups: The ether linkage and ketone moiety suggest reactivity typical of carbonyl compounds and aromatic ethers.

- Applications: Likely serves as an intermediate in organic synthesis or a precursor for pharmaceuticals, given the pharmacological relevance of related phenoxyalkyl ketones (e.g., anti-mycobacterial piperidine derivatives in ).

Properties

IUPAC Name |

6-(2,5-dimethylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-12(2)14(10-11)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLDTQHEPWDXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Methyl groups on the phenoxy ring (e.g., in Cyclohexanone, 2-(2,5-dimethylphenoxy)-) increase steric bulk and lipophilicity compared to unsubstituted analogs like 6-phenoxy-hexan-2-one. Fluorine substituents () further elevate Log P due to hydrophobic effects.

- Backbone Flexibility: Linear hexan-2-one chains (e.g., 6-phenoxy-hexan-2-one) offer greater conformational flexibility than cyclic ketones (e.g., cyclohexanone derivatives), influencing solubility and reactivity.

Critical Analysis :

- Reduction Methods : The Zn/Hg amalgam reduction () is effective for carbonyl-to-methylene conversion but generates hazardous waste. Modern methods (e.g., catalytic hydrogenation) may offer greener alternatives.

- Etherification: HBK17’s synthesis () uses 48-hour reflux with K₂CO₃, highlighting the need for prolonged reaction times with sterically hindered phenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.